molecular formula C10H6F2O3 B8264117 (E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid

(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B8264117
M. Wt: 212.15 g/mol
InChI Key: BOKQZDAAALHOTO-OWOJBTEDSA-N
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Description

(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3,5-difluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,5-Dichlorophenyl)-4-oxobut-2-enoic acid: Similar structure but with chlorine atoms instead of fluorine.

    (E)-4-(3,5-Dimethylphenyl)-4-oxobut-2-enoic acid: Contains methyl groups instead of fluorine.

    (E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The presence of fluorine atoms in this compound imparts unique electronic properties, such as increased electronegativity and stability, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-4-(3,5-difluorophenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h1-5H,(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKQZDAAALHOTO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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